

Unveiling the Past: The Discovery and Early History of 4-Methylphthalic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylphthalic acid

Cat. No.: B1212934

[Get Quote](#)

For Immediate Release

ROSTOCK, German Empire – In the late 19th century, a period of fervent discovery in organic chemistry, German chemist Oscar Jacobsen first synthesized and characterized **4-methylphthalic acid**, a compound that would later find utility in various chemical syntheses. This technical guide delves into the historical context of its discovery, detailing the early experimental protocols and the initial characterization of this aromatic dicarboxylic acid.

Introduction

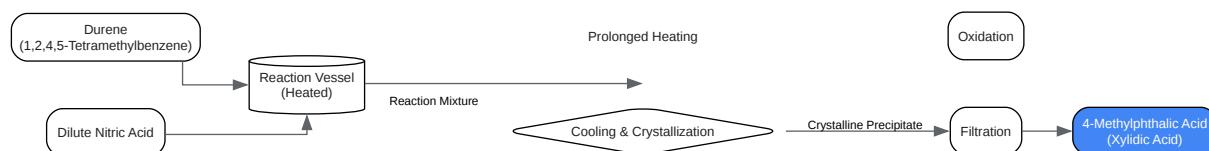
4-Methylphthalic acid, systematically named 4-methylbenzene-1,2-dicarboxylic acid, is a substituted aromatic carboxylic acid. Its discovery was a part of the broader scientific endeavor to understand the structure and reactivity of benzene derivatives. This document provides an in-depth look at the foundational research that introduced this compound to the scientific community.

The Discovery of 4-Methylphthalic Acid (Xylidic Acid)

The first documented synthesis of **4-methylphthalic acid** was reported by Oscar Jacobsen in 1878 in the journal Berichte der deutschen chemischen Gesellschaft. In his publication titled "Ueber Xylidinsäure und Isoxylidinsäure" (On Xylidic Acid and Isoxylidic Acid), Jacobsen

described the oxidation of durene (1,2,4,5-tetramethylbenzene) to produce a novel dicarboxylic acid, which he named Xylidinsäure. This "xylidic acid" was, in fact, **4-methylphthalic acid**.

Jacobsen's work was a continuation of his earlier investigations into the oxidation of durene, published in 1877. His research aimed to elucidate the arrangement of substituent groups on the benzene ring by studying the products of oxidation reactions.


Historical Experimental Protocols

The experimental methodologies of the late 19th century were foundational to modern organic chemistry. The following sections detail the protocols described by Jacobsen for the synthesis of **4-methylphthalic acid**.

Synthesis of 4-Methylphthalic Acid via Oxidation of Durene

The primary method for the synthesis of **4-methylphthalic acid**, as reported by Jacobsen, involved the oxidation of durene using nitric acid.

Experimental Workflow for Durene Oxidation:

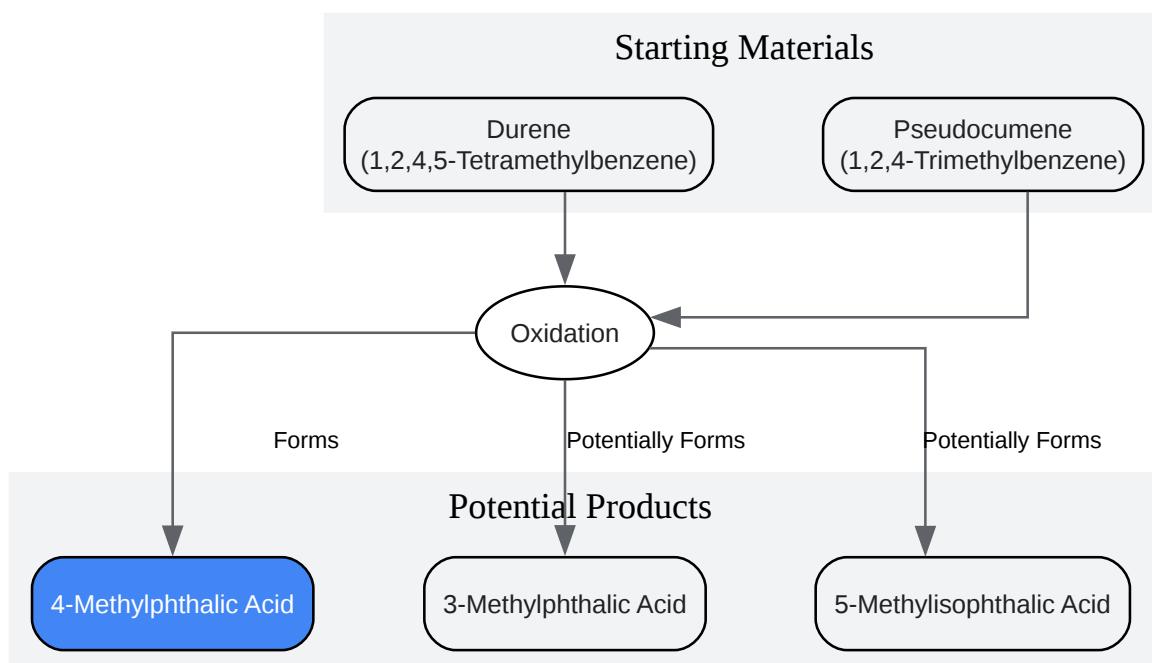
[Click to download full resolution via product page](#)

Caption: Workflow for the 19th-century synthesis of **4-Methylphthalic Acid**.

Detailed Protocol:

- Reactants: Durene was treated with dilute nitric acid.

- Reaction Conditions: The mixture was heated in a reaction vessel for an extended period. The exact temperature and duration were often determined by the progress of the reaction, which was monitored by the dissolution of the durene and the evolution of nitrogen oxides.
- Isolation: Upon cooling the reaction mixture, the resulting **4-methylphthalic acid** precipitated as a crystalline solid.
- Purification: The crude product was collected by filtration and could be further purified by recrystallization from hot water.


Quantitative Data and Physicochemical Properties

The initial characterization of **4-methylphthalic acid** by Jacobsen provided the first quantitative data for this compound. These historical values are presented below, alongside modern accepted values for comparison.

Property	Historical Value (Jacobsen, 1878)	Modern Value
Melting Point	149-150 °C	146-148 °C [1]
Solubility	Described as sparingly soluble in cold water, more soluble in hot water.	Partially soluble in water, with solubility increasing with temperature. More soluble in organic solvents like ethanol, methanol, and acetone. [1]

Logical Relationships in Isomer Formation

Jacobsen's research also touched upon the formation of different isomers of methylphthalic acid from the oxidation of various trimethylbenzenes. The oxidation of pseudocumene (1,2,4-trimethylbenzene), for instance, could theoretically yield different isomers, highlighting the importance of the starting material's structure in determining the final product.

[Click to download full resolution via product page](#)

Caption: Isomeric relationship in the synthesis of methylphthalic acids.

Conclusion

The discovery of **4-methylphthalic acid** by Oscar Jacobsen was a significant contribution to the understanding of aromatic chemistry in the 19th century. His meticulous experimental work, conducted with the techniques and knowledge of his time, laid the groundwork for future research and applications of this compound. This guide serves as a testament to the enduring value of foundational chemical research and provides a historical perspective for today's researchers, scientists, and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- To cite this document: BenchChem. [Unveiling the Past: The Discovery and Early History of 4-Methylphthalic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212934#discovery-and-history-of-4-methylphthalic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com